(5-Methylpyridin-3-yl)methanamine
Overview
Description
“(5-Methylpyridin-3-yl)methanamine” is a heterocyclic organic compound . It has a molecular formula of C7H10N2 and a molecular weight of 122.168 . The CAS number for this compound is 771574-45-9 .
Molecular Structure Analysis
The molecular structure of “(5-Methylpyridin-3-yl)methanamine” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3rd position with a methanamine group and at the 5th position with a methyl group .Physical And Chemical Properties Analysis
“(5-Methylpyridin-3-yl)methanamine” has a density of 1.0±0.1 g/cm3 and a boiling point of 235.9±25.0 °C at 760 mmHg . The flash point is 117.1±10.2 °C . The compound has a LogP value of 0.06, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Scientific Research Applications
Synthesis and Biological Evaluation
(5-Methylpyridin-3-yl)methanamine and its derivatives have been synthesized for various biological evaluations. The compound, when synthesized as part of an azetidine derivative, showed acceptable antibacterial and antifungal activity, suggesting its potential in developing antimicrobial agents (Rao, Prasad, & Rao, 2013).
Antidepressant-like Activity
Derivatives of (5-Methylpyridin-3-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds, notably the novel aryloxyethyl derivatives, displayed high affinity for the 5-HT1A receptor and selective serotonin receptor activities. They also exhibited robust antidepressant-like activity, suggesting their potential in treating depression (Sniecikowska et al., 2019).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes of pyridoxal Schiff bases, incorporating (5-Methylpyridin-3-yl)methanamine , have been studied for their cellular uptake and photocytotoxicity. These complexes displayed remarkable photocytotoxicity in various cancer cells, suggesting their potential application in targeted cancer therapy (Basu et al., 2015).
Material Synthesis
(5-Methylpyridin-3-yl)methanamine has also been involved in the synthesis of materials such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which has been characterized for potential applications in various fields (Shimoga, Shin, & Kim, 2018).
Polymerisation Catalysts
Derivatives of (5-Methylpyridin-3-yl)methanamine have been used as catalysts in the ring-opening polymerization of lactide, indicating their utility in polymer synthesis and materials science (Kwon, Nayab, & Jeong, 2015).
Bone Formation Agonists
Compounds derived from (5-Methylpyridin-3-yl)methanamine have shown promise as beta-catenin agonists, increasing bone formation rates and potentially serving as treatments for bone disorders (Pelletier et al., 2009).
properties
IUPAC Name |
(5-methylpyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAUZQFUIATOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607144 | |
Record name | 1-(5-Methylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyridin-3-yl)methanamine | |
CAS RN |
771574-45-9 | |
Record name | 1-(5-Methylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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